molecular formula C13H12BrNO B1600770 1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile CAS No. 65619-28-5

1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

Cat. No. B1600770
CAS RN: 65619-28-5
M. Wt: 278.14 g/mol
InChI Key: KTUMOHADVSXZNV-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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properties

IUPAC Name

1-(4-bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-3-1-10(2-4-11)13(9-15)7-5-12(16)6-8-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUMOHADVSXZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503808
Record name 1-(4-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

CAS RN

65619-28-5
Record name 1-(4-Bromophenyl)-4-oxocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 2
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 3
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 4
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile
Reactant of Route 6
1-(4-Bromophenyl)-4-oxocyclohexanecarbonitrile

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